molecular formula C22H27N3O3 B5358691 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5358691
M. Wt: 381.5 g/mol
InChI Key: UZQNDNCNKQFCMP-UHFFFAOYSA-N
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Description

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, such as a methylene group.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acetamide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE: Similar structure but with different substituents on the piperazine ring.

    2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)PROPIONAMIDE: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of the benzodioxole moiety, piperazine ring, and acetamide group, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-22(23-9-8-18-4-2-1-3-5-18)16-25-12-10-24(11-13-25)15-19-6-7-20-21(14-19)28-17-27-20/h1-7,14H,8-13,15-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQNDNCNKQFCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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